2-(Cyclopentyl(thiophen-3-ylmethyl)amino)acetonitrile
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Overview
Description
2-(Cyclopentyl(thiophen-3-ylmethyl)amino)acetonitrile is a compound that features a thiophene ring, a cyclopentyl group, and an acetonitrile moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties .
Preparation Methods
The synthesis of 2-(Cyclopentyl(thiophen-3-ylmethyl)amino)acetonitrile involves several steps. One common method includes the condensation of thiophene derivatives with cyclopentylamine and acetonitrile under specific reaction conditions. Industrial production methods often involve the use of catalysts and controlled environments to ensure high yield and purity .
Chemical Reactions Analysis
2-(Cyclopentyl(thiophen-3-ylmethyl)amino)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane.
Scientific Research Applications
2-(Cyclopentyl(thiophen-3-ylmethyl)amino)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(Cyclopentyl(thiophen-3-ylmethyl)amino)acetonitrile involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The cyclopentyl group and acetonitrile moiety contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
Properties
Molecular Formula |
C12H16N2S |
---|---|
Molecular Weight |
220.34 g/mol |
IUPAC Name |
2-[cyclopentyl(thiophen-3-ylmethyl)amino]acetonitrile |
InChI |
InChI=1S/C12H16N2S/c13-6-7-14(12-3-1-2-4-12)9-11-5-8-15-10-11/h5,8,10,12H,1-4,7,9H2 |
InChI Key |
CNXYFDHMFMVDCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N(CC#N)CC2=CSC=C2 |
Origin of Product |
United States |
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